1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)-
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Overview
Description
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- is a unique organophosphorus compound that incorporates selenium into its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- typically involves the reaction of phosphorus trichloride with selenium and tert-butyl-substituted organic compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired selenadiphosphole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one of the tert-butyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, reduced selenium compounds, and substituted selenadiphospholes.
Scientific Research Applications
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organophosphorus and organoselenium compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying selenium’s biological roles and interactions.
Mechanism of Action
The mechanism of action of 1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- involves its ability to interact with various molecular targets. The selenium atom in the compound can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in different scientific and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)-: Similar structure but contains sulfur instead of selenium.
1,2,4-Oxadiphosphole, 3,5-bis(1,1-dimethylethyl)-: Contains oxygen instead of selenium.
1,2,4-Diphosphole, 3,5-bis(1,1-dimethylethyl)-: Lacks the chalcogen atom (selenium, sulfur, or oxygen).
Uniqueness
1,2,4-Selenadiphosphole, 3,5-bis(1,1-dimethylethyl)- is unique due to the presence of selenium, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs.
Properties
CAS No. |
163354-37-8 |
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Molecular Formula |
C10H18P2Se |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
3,5-ditert-butyl-1,2,4-selenadiphosphole |
InChI |
InChI=1S/C10H18P2Se/c1-9(2,3)7-11-8(13-12-7)10(4,5)6/h1-6H3 |
InChI Key |
OGOSTLMDRJATQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=P[Se]C(=P1)C(C)(C)C |
Origin of Product |
United States |
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